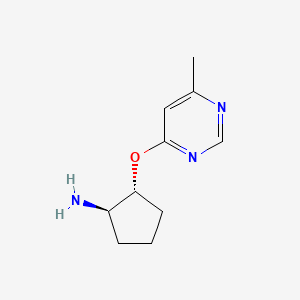
(1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine, also known as JNJ-40411813, is a novel compound that has been synthesized for potential use in scientific research. This compound belongs to the class of cyclopentane-based compounds and has shown promising results in various studies.
Mecanismo De Acción
(1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine acts as a positive allosteric modulator of the nAChR alpha7 subtype. It enhances the activity of the receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the receptor's sensitivity to acetylcholine, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in various animal models. It has been found to enhance learning and memory, attention, and sensory processing. Additionally, this compound has been shown to have neuroprotective effects, protecting against the toxic effects of beta-amyloid, a protein that is implicated in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine is its high affinity for the nAChR alpha7 subtype, which makes it a potent modulator of the receptor. Additionally, this compound has been found to have good pharmacokinetic properties, including good brain penetration. However, one limitation of this compound is its potential for off-target effects, as it may bind to other receptors in addition to the nAChR alpha7 subtype.
Direcciones Futuras
There are several future directions for the study of (1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine. One direction is to further investigate its potential for use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for off-target effects. Finally, studies are needed to optimize the synthesis of this compound and to develop more efficient and cost-effective methods for its production.
Métodos De Síntesis
The synthesis of (1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine involves a series of chemical reactions. The starting material for the synthesis is cyclopentanone, which undergoes a Grignard reaction with 6-methylpyrimidin-4-ylmagnesium bromide to form a cyclopentanone intermediate. The intermediate is then treated with hydroxylamine hydrochloride to form the oxime derivative. The final step involves the reduction of the oxime with sodium borohydride to form this compound.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine has shown potential for use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the nicotinic acetylcholine receptor (nAChR) alpha7 subtype, which is involved in various neurological processes such as learning and memory, attention, and sensory processing. This compound has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
(1R,2R)-2-(6-methylpyrimidin-4-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-10(13-6-12-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCNOFNERVKYLI-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OC2CCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=N1)O[C@@H]2CCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

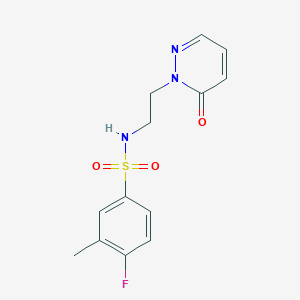

![Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2903876.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2903877.png)
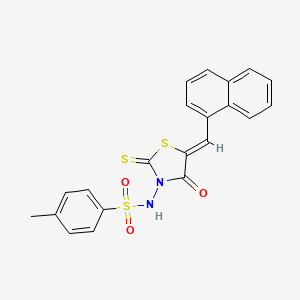
![8-ethoxy-3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2903880.png)
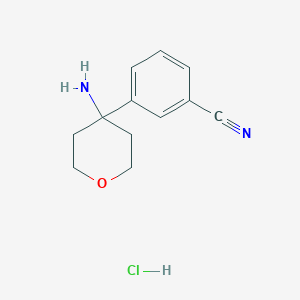
![2-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2903882.png)

![1,4,6,7-Tetrahydropyrano[3,4-D]imidazol-2-amine](/img/structure/B2903889.png)
![N-(11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2903890.png)
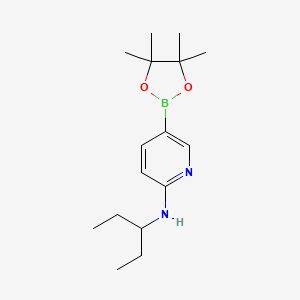
![3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B2903892.png)
